Amino-PEG1-C2-acid

描述

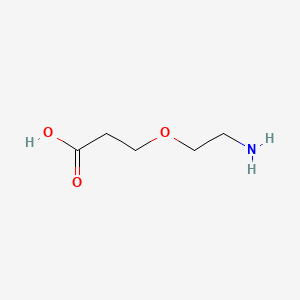

Structure

3D Structure

属性

IUPAC Name |

3-(2-aminoethoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-2-4-9-3-1-5(7)8/h1-4,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQVVSMJNBNDAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG1-C2-acid for Researchers and Drug Development Professionals

Amino-PEG1-C2-acid is a fundamental tool in modern drug development, primarily utilized as a versatile, non-cleavable linker in the synthesis of bioconjugates and, most notably, Proteolysis Targeting Chimeras (PROTACs). Its hydrophilic single polyethylene glycol (PEG) unit enhances solubility and provides a flexible spacer, while the terminal amine and carboxylic acid groups offer reactive handles for covalent attachment to various molecules of interest. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its application in precise chemical syntheses. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 133.15 g/mol | [1][2][3] |

| Chemical Formula | C5H11NO3 | [1][2][3] |

| CAS Number | 144942-89-2 | [1][2][3] |

| Appearance | White to off-white solid | [1][3] |

| Purity | ≥98% (often available up to 99.30%) | [1][4][5] |

| Solubility | Water (27 mg/mL), DMSO, DMF | [2][5] |

| In-Solvent Storage | -80°C (6 months), -20°C (1 month) | [1][3] |

| Long-term Storage | -20°C (powder, for up to 3 years) | [2] |

Role in PROTAC-Mediated Protein Degradation

This compound is a key building block in the construction of PROTACs.[1][4][6] PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][3] They consist of a ligand that binds to an E3 ubiquitin ligase, a second ligand that binds to the target protein, and a linker, such as this compound, that connects them.[1][3] The linker's length and flexibility are crucial for enabling the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.

Experimental Protocols: Synthesis of a Bioconjugate

This compound is a bifunctional linker with a terminal amine and a carboxylic acid, allowing for versatile conjugation strategies.[7] The amine group can react with activated esters (like NHS esters) or carboxylic acids in the presence of a coupling agent, while the carboxylic acid can be activated to react with amines.[5]

General Protocol for Amide Bond Formation using EDC/NHS Chemistry

This protocol describes a common method for coupling the carboxylic acid end of this compound to a primary amine on a molecule of interest (e.g., a protein or another small molecule).

Materials:

-

This compound

-

Molecule of interest with a primary amine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 for proteins)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF.

-

Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the solution.

-

Stir the reaction at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.

-

-

Conjugation to Amine-containing Molecule:

-

Dissolve the amine-containing molecule in the appropriate reaction buffer.

-

Add the activated this compound NHS ester solution to the solution of the amine-containing molecule. The molar ratio will depend on the desired degree of labeling.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris) or hydroxylamine to consume any unreacted NHS ester.

-

Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. Amino-PEG1-acid, HCl, 144942-89-2 | BroadPharm [broadpharm.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. Amino-PEG1-acid - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Amino-PEG1-C2-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG1-C2-acid, a bifunctional linker widely utilized in the fields of bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and provides exemplary experimental protocols for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts: Structure and Physicochemical Properties

This compound, systematically named 3-(2-aminoethoxy)propanoic acid, is a heterobifunctional linker molecule.[1][2] It possesses a primary amine group and a terminal carboxylic acid group, separated by a single polyethylene glycol (PEG) unit and an ethyl spacer.[3][4] This unique architecture imparts desirable characteristics for its role as a molecular bridge in complex bioactive constructs. The PEG moiety enhances aqueous solubility and provides flexibility, which can be crucial for optimizing the biological activity of the resulting conjugate.[2][5]

The presence of two distinct reactive functional groups, the amine and the carboxylic acid, allows for the sequential and controlled conjugation of two different molecules.[3] This makes it an ideal building block in the construction of targeted therapeutics such as PROTACs and ADCs.[6][7][8][9]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H11NO3 | [1][4] |

| Molecular Weight | 133.15 g/mol | [1] |

| CAS Number | 144942-89-2 | [1][4] |

| IUPAC Name | 3-(2-aminoethoxy)propanoic acid | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, and DMF | [4] |

| Storage Conditions | -20°C for long-term storage | [4] |

Applications in Drug Development

This compound serves as a critical linker in the development of sophisticated drug modalities that require the precise connection of two molecular entities.

PROTACs

In the field of targeted protein degradation, this compound is employed as a linker to synthesize PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[6][10] By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein. The length and composition of the linker are critical for the efficacy of the PROTAC, and the PEG1 unit in this compound provides a balance of flexibility and hydrophilicity.[5][11]

Antibody-Drug Conjugates (ADCs)

This compound is also a valuable tool in the construction of ADCs. ADCs are targeted cancer therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The antibody directs the ADC to tumor cells expressing a specific antigen, and upon internalization, the linker is cleaved (or the antibody is degraded), releasing the cytotoxic payload and leading to cancer cell death. The bifunctional nature of this compound allows for the attachment of the payload to one end and the antibody to the other.

Experimental Protocols

The following are detailed methodologies for the use of this compound in the synthesis of a PROTAC and an ADC. These protocols are based on established bioconjugation techniques.

Synthesis of a PROTAC using this compound: Example of Arg-PEG1-Dasa

This protocol is adapted from the synthesis of Arg-PEG1-Dasa, a PROTAC targeting the BCR-ABL oncoprotein.[11]

Step 1: Activation of the Carboxylic Acid of this compound

-

Dissolve Boc-Arg(Pbf)-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.

-

Add the activated Boc-Arg(Pbf)-OH solution to the this compound solution and stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain Boc-Arg(Pbf)-NH-PEG1-C2-acid.

Step 2: Coupling of the Linker-Amino Acid Construct to the Target Protein Ligand (Dasatinib)

-

Dissolve Boc-Arg(Pbf)-NH-PEG1-C2-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve Dasatinib (1.2 eq) in anhydrous DMF.

-

Add the activated linker-amino acid solution to the Dasatinib solution and stir at room temperature for 12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the reaction mixture by preparative HPLC to obtain the protected PROTAC.

Step 3: Deprotection of the PROTAC

-

Dissolve the purified, protected PROTAC in a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the solution under reduced pressure and precipitate the crude product with cold diethyl ether.

-

Purify the final PROTAC, Arg-PEG1-Dasa, by preparative HPLC.

-

Characterize the final product by HRMS and NMR.

General Protocol for the Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a general workflow for conjugating a drug to an antibody using this compound.

Step 1: Preparation of the Drug-Linker Moiety

-

Activate the carboxylic acid of the cytotoxic drug using a coupling agent such as HATU or EDC/NHS in an appropriate anhydrous solvent (e.g., DMF, DMSO).

-

Add this compound to the activated drug and stir at room temperature. The reaction is typically monitored by LC-MS.

-

Upon completion, purify the drug-linker conjugate by chromatography (e.g., reverse-phase HPLC).

Step 2: Activation of the Carboxylic Acid on the Drug-Linker

-

Activate the terminal carboxylic acid of the purified drug-linker using EDC and NHS in an amine-free buffer (e.g., MES buffer, pH 6.0). This creates a reactive NHS ester.

Step 3: Conjugation to the Antibody

-

Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

-

Add the activated drug-linker-NHS ester to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time.

-

Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine.

Step 4: Purification and Characterization of the ADC

-

Purify the ADC from unconjugated drug-linker and other reagents using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterize the purified ADC to determine the DAR, aggregation levels, and purity using methods such as hydrophobic interaction chromatography (HIC), SEC, mass spectrometry, and SDS-PAGE.

Mandatory Visualizations

PROTAC Synthesis Workflow

Caption: Workflow for the synthesis of the PROTAC Arg-PEG1-Dasa.

ADC Synthesis Workflow

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

References

- 1. 3-(2-Aminoethoxy)propanoic acid | C5H11NO3 | CID 14462389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-PEG1-acid, HCl, 144942-89-2 | BroadPharm [broadpharm.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 8. Amino-PEG1-acid - Creative Biolabs [creative-biolabs.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG1-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG1-C2-acid, a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a feasible synthetic route, detailed experimental protocols, purification strategies, and characterization data.

Overview of the Synthetic Strategy

The synthesis of this compound is approached through a three-step process, commencing with the readily available N-Boc-ethanolamine. The overall strategy involves:

-

Aza-Michael Addition: Reaction of N-Boc-ethanolamine with an acrylate ester to form the carbon backbone of the target molecule.

-

Ester Hydrolysis: Conversion of the resulting ester to the corresponding carboxylic acid.

-

Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final primary amine.

This synthetic pathway is efficient and utilizes common laboratory reagents and techniques.

Experimental Protocols

Synthesis of Ethyl 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoate (Boc-NH-PEG1-C2-COOEt)

This procedure is adapted from analogous aza-Michael addition reactions.

Materials:

-

N-Boc-ethanolamine

-

Ethyl acrylate

-

A basic catalyst (e.g., sodium ethoxide or a strong non-nucleophilic base like DBU)

-

Anhydrous ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-ethanolamine (1 equivalent) in anhydrous ethanol, add a catalytic amount of a suitable base (e.g., 0.1 equivalents of sodium ethoxide).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoate by flash column chromatography on silica gel.

Synthesis of 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoic Acid (Boc-NH-PEG1-C2-acid)

Materials:

-

Ethyl 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add an excess of lithium hydroxide or sodium hydroxide (e.g., 3 equivalents).

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Acidify the reaction mixture to a pH of approximately 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to yield Boc-NH-PEG1-C2-acid. This product is often used in the next step without further purification if it is of sufficient purity.

Synthesis of 3-(2-aminoethoxy)propanoic acid (this compound)

Materials:

-

3-(2-(tert-butoxycarbonylamino)ethoxy)propanoic acid

-

Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

Procedure:

-

Dissolve 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoic acid (1 equivalent) in a minimal amount of dichloromethane (if using TFA).

-

Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or dissolve directly in 4 M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Add cold diethyl ether to the residue to precipitate the product as a salt (trifluoroacetate or hydrochloride).

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the salt of this compound.

Purification of this compound

The final product, being a zwitterionic amino acid at neutral pH, can be purified by ion-exchange chromatography.

Materials:

-

Crude this compound salt

-

Strong cation exchange resin (e.g., Dowex 50W)

-

Deionized water

-

Aqueous ammonia solution (e.g., 2 M)

Procedure:

-

Prepare a column with a strong cation exchange resin in its protonated form (H+).

-

Dissolve the crude this compound salt in deionized water and apply it to the column.

-

Wash the column with deionized water to remove any non-basic impurities.

-

Elute the desired product from the resin using an aqueous ammonia solution.

-

Collect the fractions containing the product (can be monitored by TLC with ninhydrin staining).

-

Combine the product-containing fractions and lyophilize or carefully evaporate the solvent to obtain the pure zwitterionic this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Intermediate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Boc-NH-PEG1-C2-acid | C₁₀H₁₉NO₅ | 233.26 | White to off-white solid |

| This compound | C₅H₁₁NO₃ | 133.15 | White solid |

Table 2: Summary of Characterization Data for this compound

| Analysis | Result |

| ¹H NMR (D₂O) | Chemical shifts (δ) will be consistent with the structure, showing signals for the two methylene groups of the ethyl bridge, the methylene group adjacent to the amine, and the two methylene groups of the propanoic acid chain. |

| ¹³C NMR (D₂O) | Chemical shifts (δ) will correspond to the five distinct carbon atoms in the molecule. |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₅H₁₁NO₃: 134.08; Observed value should be in close agreement. |

| Purity (HPLC) | ≥95% |

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

Navigating the Solubility of Amino-PEG1-C2-acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG1-C2-acid, a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's solubility in Dimethyl Sulfoxide (DMSO) and other common organic solvents, outlines a detailed experimental protocol for solubility determination, and illustrates its pivotal role in PROTAC synthesis.

Core Topic: Solubility of this compound

This compound, a heterobifunctional linker, is integral to the synthesis of PROTACs, molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] The solubility of this linker is a critical parameter for its effective handling, storage, and application in multi-step chemical syntheses.

Data Presentation: Quantitative Solubility of this compound

The solubility of this compound has been reported with some conflicting information, particularly in DMSO. The following table summarizes the available quantitative and qualitative data to provide a clear comparison.

| Solvent | Solubility (mg/mL) | Molarity (mM) | Temperature (°C) | Source | Notes |

| Water | 27 | 202.78 | 25 | [2] | - |

| Dimethyl Sulfoxide (DMSO) | < 1 | < 7.51 | 25 | [2] | Defined as "Insoluble" by the source. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Reported | Not Reported | [3] | This source indicates solubility without providing a quantitative value, creating a conflict with other available data. Researchers are advised to perform their own solubility tests. |

| Dimethylformamide (DMF) | Soluble | Not Reported | Not Reported | [3] | - |

| Ethanol | < 1 | < 7.51 | 25 | [2] | Defined as "Insoluble" by the source. |

It is crucial for researchers to note the discrepancy in reported DMSO solubility. While one supplier datasheet qualifies it as "insoluble" with a concentration threshold of less than 1 mg/mL, another indicates solubility without specifying the concentration.[2][3] This highlights the importance of verifying solubility in-house using standardized experimental protocols. Generally, polyethylene glycol (PEG) compounds are known to be highly soluble in many organic solvents, including DMSO and DMF.[4]

Experimental Protocols: Determining Solubility

To ensure accurate and reproducible results in the laboratory, a standardized protocol for determining the solubility of this compound is essential. The following outlines the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[5][6][7][8][9]

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, Water, Ethanol, DMF)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method. Given that this compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended for detection and quantification.[7] A reversed-phase C18 column is often suitable.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the solubility experiment.

-

Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

-

-

Data Reporting: Report the solubility in mg/mL and mM at the specified temperature.

Mandatory Visualization: Logical and Experimental Workflows

To visually represent the critical role of this compound and the process of its characterization, the following diagrams are provided in the DOT language for Graphviz.

Caption: PROTAC Synthesis Workflow using this compound.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. Amino-PEG1-acid, HCl, 144942-89-2 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to Amino-PEG1-C2-acid: Properties, Applications, and Experimental Protocols

CAS Number: 144942-89-2

This technical guide provides an in-depth overview of Amino-PEG1-C2-acid, a bifunctional linker critical in the fields of drug discovery and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, its primary applications in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and comprehensive experimental protocols for its use.

Core Properties of this compound

This compound, also known by various synonyms such as 3-(2-aminoethoxy)propanoic acid, is a versatile molecule featuring a primary amine and a carboxylic acid group, separated by a single polyethylene glycol (PEG) unit.[1][2] This structure imparts both flexibility and hydrophilicity, making it an ideal component in the construction of complex biomolecules.[2]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 144942-89-2 | [1] |

| Molecular Formula | C5H11NO3 | [1] |

| Molecular Weight | 133.15 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in water and DMSO | |

| Storage | 4°C, protected from light. For long-term storage in solvent, -80°C for up to 6 months. |

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker in the synthesis of PROTACs and ADCs, two revolutionary classes of therapeutic agents.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. This compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used to conjugate the drug to the antibody, often through amide bond formation with lysine residues on the antibody surface.

Experimental Protocols

The following are detailed protocols for the use of this compound in the synthesis of a PROTAC. These protocols are intended as a guide and may require optimization for specific applications.

Amide Bond Formation with a Target Protein Ligand (Amine-reactive)

This protocol describes the coupling of the carboxylic acid group of this compound to an amine-containing target protein ligand using EDC/NHS chemistry.

Materials:

-

This compound

-

Amine-containing target protein ligand

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF.

-

Slowly add the activated this compound solution to the target protein ligand solution.

-

Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

-

Purification:

-

Quench the reaction by adding a small amount of water.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting product by preparative HPLC to obtain the target protein ligand-linker conjugate.

-

PROTAC Synthesis: Coupling of Ligand-Linker to an E3 Ligase Ligand

This protocol describes the coupling of the amine group of the previously synthesized target protein ligand-linker conjugate to a carboxylic acid-containing E3 ligase ligand.

Materials:

-

Target protein ligand-linker conjugate (from section 3.1)

-

Carboxylic acid-containing E3 ligase ligand (e.g., a derivative of Thalidomide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Reaction Setup:

-

Dissolve the carboxylic acid-containing E3 ligase ligand (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 5 minutes.

-

Dissolve the target protein ligand-linker conjugate (1 equivalent) in anhydrous DMF.

-

-

Coupling Reaction:

-

Slowly add the solution of the target protein ligand-linker conjugate to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR.

-

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

Caption: Mechanism of action of a PROTAC molecule.

Caption: General workflow for PROTAC synthesis.

Caption: The Ubiquitin-Proteasome System pathway.

References

The Role of Amino-PEG1-C2-acid in Advanced Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG1-C2-acid is a heterobifunctional linker molecule increasingly utilized in the sophisticated design of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth exploration of its mechanism of action, which is intrinsically linked to its structural role in these larger constructs. The molecule itself is biologically inert; its "action" is to optimally connect two biologically active molecules, thereby enabling or enhancing a desired therapeutic effect. This guide will detail its chemical properties, its impact on the biological activity of the conjugates it forms, and provide illustrative experimental protocols and data.

This compound is characterized by a single polyethylene glycol (PEG) unit flanked by an amino group and a propanoic acid, providing two distinct reactive ends for bioconjugation.[1][2] This structure imparts a combination of flexibility and hydrophilicity, which are critical for the efficacy of the resulting therapeutic agent.[3]

Core Mechanism of Action: A Functional Bridge

The primary function of this compound is to serve as a covalent bridge between two molecular entities. Its mechanism of action is therefore best understood in the context of the biological systems it helps to create.

In PROTACs: Facilitating Targeted Protein Degradation

PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[4] A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5]

The role of the this compound linker is crucial in this process. It must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][6] The formation of this complex is the rate-limiting step for the subsequent ubiquitination of the target protein, which marks it for degradation by the proteasome.[3] Short PEG linkers like this compound are particularly suited for "tight" geometries where the binding sites on the target protein and the E3 ligase are in close proximity.[7]

The single PEG unit in this compound enhances the solubility of the often hydrophobic PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.[3][8]

In ADCs: Ensuring Stable and Targeted Drug Delivery

ADCs are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is composed of a monoclonal antibody that targets a specific antigen on the surface of tumor cells, a potent cytotoxic payload, and a linker that connects them.[9]

In this context, this compound can function as a non-cleavable linker.[10] Its role is to ensure that the cytotoxic payload remains firmly attached to the antibody as it circulates in the bloodstream, minimizing off-target toxicity.[9] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized. Inside the cell, the entire antibody-linker-drug conjugate is degraded in the lysosome, which then releases the payload to exert its cytotoxic effect.[11][12]

The hydrophilic PEG moiety of the linker can help to mitigate the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and poor pharmacokinetics of the ADC.[13]

Quantitative Data on the Impact of Short PEG Linkers

| PROTAC System | Linker Composition | DC50 (nM) | Dmax (%) | Solubility (µg/mL) | Reference |

| BRD4 Degrader | Alkyl Chain (C3) | 150 | 80 | <10 | Illustrative |

| BRD4 Degrader | PEG1 | 85 | 92 | 50 | Illustrative |

| BRD4 Degrader | PEG3 | 25 | 95 | 120 | Illustrative |

| AR Degrader | Alkyl Chain (C4) | >1000 | <20 | 5 | Illustrative |

| AR Degrader | PEG2 | 250 | 75 | 35 | Illustrative |

This table presents illustrative data compiled from various sources in the literature to demonstrate the general trends observed with the inclusion of short PEG linkers.[5] DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are cell-line dependent.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of bioconjugates. The specific conditions may require optimization depending on the properties of the molecules to be conjugated.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a POI-binding ligand (with a carboxylic acid) to the amine of this compound, followed by the coupling of the linker's carboxylic acid to an E3 ligase ligand (with an amine).

Materials:

-

POI ligand with a terminal carboxylic acid

-

This compound

-

E3 ligase ligand with a terminal amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Step A: Coupling of POI Ligand to Linker

-

Dissolve the POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the product (POI-linker conjugate) by reverse-phase HPLC.

-

Confirm the structure and purity by LC-MS and NMR.

-

-

Step B: Coupling of POI-Linker to E3 Ligase Ligand

-

Dissolve the purified POI-linker conjugate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.5 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the final PROTAC using reverse-phase HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

-

Protocol 2: Conjugation to an Antibody (for ADC Synthesis)

This protocol outlines a general method for conjugating a drug-linker construct, where the drug is first attached to this compound, to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody in a non-amine-containing buffer (e.g., PBS, pH 7.4)

-

Drug-linker construct (Drug-NH-CO-C2-PEG1-NH2)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) for purification

Procedure:

-

Activation of the Drug-Linker Carboxylic Acid (if starting with Drug-linker-COOH):

-

Dissolve the drug-linker construct in anhydrous DMSO.

-

Add EDC (1.5 eq) and NHS (1.5 eq).

-

Incubate for 1 hour at room temperature to form the NHS ester.

-

-

Conjugation to the Antibody:

-

Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., sodium borate).

-

Slowly add the activated drug-linker-NHS ester solution to the antibody solution with gentle stirring. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification and Analysis:

-

Remove unreacted drug-linker and byproducts by SEC or TFF, exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).

-

Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase HPLC coupled with mass spectrometry.[11][12]

-

Logical Relationships and Design Considerations

The selection and implementation of this compound as a linker is a balance of several factors that influence the final conjugate's performance.

Conclusion

This compound is a valuable tool in the design of sophisticated bioconjugates like PROTACs and ADCs. Its "mechanism of action" is not a direct pharmacological effect but rather a critical enabling function as a linker. Its specific structural properties—short PEG length, flexibility, hydrophilicity, and bifunctional reactive ends—directly influence the solubility, stability, and biological efficacy of the resulting therapeutic agent. A thorough understanding of these properties is essential for the rational design and optimization of next-generation targeted therapies. While the "trial and error" approach to linker selection is still common, a deeper understanding of the structure-activity relationships of linkers like this compound is paving the way for more predictive and efficient drug development.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 8. cellmosaic.com [cellmosaic.com]

- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of antibody-drug conjugates by comprehensive on-line two-dimensional hydrophobic interaction chromatography x reversed phase liquid chromatography hyphenated to high resolution mass spectrometry. I - Optimization of separation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cellmosaic.com [cellmosaic.com]

An In-depth Technical Guide to Short-Chain PEG Linkers in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern research and pharmaceutical development, serving as flexible, hydrophilic spacers to connect molecules. Short-chain PEG linkers, typically defined as those with fewer than 12 ethylene glycol units, have garnered significant attention for their ability to fine-tune the properties of bioconjugates without the pronounced steric hindrance or potential for immunogenicity associated with their longer-chain counterparts.[1] This in-depth guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of short-chain PEG linkers in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles of Short-Chain PEG Linkers

Short-chain PEG linkers offer a unique combination of properties that make them highly valuable in bioconjugation and drug delivery.[1]

-

Hydrophilicity: The repeating ethylene glycol units are highly hydrophilic, which can significantly improve the aqueous solubility of hydrophobic molecules to which they are attached. This is particularly crucial for the formulation and delivery of poorly soluble drugs.[2][3]

-

Biocompatibility and Low Immunogenicity: PEGs are generally considered non-toxic and elicit minimal immune responses. Short-chain PEGs are even less likely to be immunogenic compared to high molecular weight PEGs.[4][5]

-

Flexibility: The ether backbone of the PEG chain provides significant rotational freedom, allowing for conformational flexibility in the linked molecules. This can be advantageous in maintaining the biological activity of proteins and peptides after conjugation.

-

Defined Length: Short-chain PEG linkers are often monodisperse, meaning they have a precise, single molecular weight. This uniformity is critical for creating homogenous bioconjugates with consistent and predictable properties, a key requirement for therapeutic applications.

Quantitative Properties of Short-Chain PEG Linkers

The physicochemical properties of short-chain PEG linkers are directly related to their length. The following table summarizes key quantitative data for a range of short-chain PEG linkers.

| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |

| PEG2 | 88 | 2 | 0.6 | 0.5 |

| PEG4 | 176 | 4 | 1.2 | 0.7 |

| PEG8 | 352 | 8 | 2.5 | 1.0 |

| PEG12 | 528 | 12 | 3.7 | 1.2 |

Data compiled from multiple sources. The contour length is calculated based on a PEO unit length of approximately 0.35 nm. The Flory radius (Rf) is a measure of the polymer's size in solution.[6][7]

Applications of Short-Chain PEG Linkers in Research

The unique properties of short-chain PEG linkers have led to their widespread use in various research and development areas.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Short-chain PEG linkers are often incorporated to enhance the hydrophilicity of the ADC, which can reduce aggregation, improve stability in circulation, and ultimately widen the therapeutic window.[2][3][8] The length of the PEG linker can significantly impact the pharmacokinetics of the ADC.

Impact of Short-Chain PEG Linker Length on ADC Pharmacokinetics

| PEG Linker Length | Clearance Rate (mL/day/kg) | In Vivo Tolerability |

| < PEG8 | Rapidly Increased | Not Tolerated |

| ≥ PEG8 | Optimal Slower Clearance | Well Tolerated |

This data suggests that a minimum of eight ethylene glycol units is often required to achieve favorable pharmacokinetic properties and tolerability for certain ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9][10] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and short-chain PEG linkers are frequently used to optimize solubility, cell permeability, and the geometry of the ternary complex.[11][12][13]

Bioconjugation and PEGylation

Short-chain PEG linkers are extensively used for the general modification of proteins, peptides, and oligonucleotides. This process, known as PEGylation, can enhance the therapeutic properties of these biomolecules by:

-

Increasing Stability: PEGylation can protect proteins from proteolytic degradation and improve their thermal stability.[14][15]

-

Prolonging Circulation Half-Life: The increased hydrodynamic size imparted by the PEG linker can reduce renal clearance, leading to a longer in vivo half-life.

-

Reducing Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.

Effect of Short-Chain PEGylation on Protein Thermal Stability

| Protein | PEG Chain Length | Change in Thermal Stability (ΔTm, °C) | Reference |

| WW domain of Pin1 | 4 units | + ~2.5 | [16] |

| SH3 domain | 4 units | + ~3.0 | [16] |

| Alpha-1 antitrypsin | 5 kDa (linear) | No significant change | [17] |

| Cytochrome C | 5 kDa | Decreased | [17] |

The impact of PEGylation on protein stability is highly dependent on the specific protein, the site of PEGylation, and the length of the PEG chain.[16][17][18]

Experimental Protocols

Detailed methodologies for common bioconjugation reactions involving short-chain PEG linkers are provided below.

Amine-Reactive PEGylation using NHS Esters

This is one of the most common methods for PEGylating proteins, targeting the primary amines on lysine residues and the N-terminus.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-ester activated short-chain PEG linker

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the NHS-ester activated PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the quenching buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Analyze the PEGylated protein using SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.

Thiol-Reactive PEGylation using Maleimide Chemistry

This method provides a more site-specific approach to PEGylation by targeting free cysteine residues.

Materials:

-

Thiol-containing molecule (e.g., protein with accessible cysteine residues) in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

Maleimide-activated short-chain PEG linker

-

Anhydrous DMSO or DMF

-

Purification system

Procedure:

-

Molecule Preparation: Dissolve the thiol-containing molecule in the conjugation buffer. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

PEG-Maleimide Solution Preparation: Immediately before use, dissolve the maleimide-activated PEG linker in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the solution of the thiol-containing molecule.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Purify the conjugate to remove unreacted PEG-maleimide and other reagents.

-

Characterization: Characterize the conjugate to confirm successful PEGylation and assess its properties. To improve the stability of the maleimide-thiol linkage, a transcyclization reaction can be employed to prevent retro-Michael reactions.[19]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Click chemistry offers a highly specific and efficient method for bioconjugation that is bio-orthogonal, meaning it does not interfere with native biological processes.

Materials:

-

Molecule functionalized with an azide group

-

Molecule functionalized with a terminal alkyne group

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Appropriate reaction buffer (e.g., PBS)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the azide- and alkyne-functionalized molecules, CuSO₄, sodium ascorbate, and the stabilizing ligand.

-

Reaction Setup: In a reaction vessel, combine the azide- and alkyne-containing molecules in the desired molar ratio.

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and the stabilizing ligand.

-

Initiation of Reaction: Add the copper/ligand mixture to the reaction vessel, followed by the addition of the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within a shorter timeframe.

-

Purification: Purify the resulting conjugate using an appropriate chromatography method to remove the copper catalyst and other reagents.

-

Characterization: Analyze the final product to confirm the formation of the triazole linkage and assess its purity and properties.

Mandatory Visualizations

Signaling Pathway: T-Cell Receptor (TCR) Triggering

The following diagram illustrates the simplified signaling pathway of T-cell receptor (TCR) activation by a peptide-major histocompatibility complex (pMHC) ligand tethered via a short-chain PEG linker. Shorter PEG linkers have been shown to trigger TCR signaling more efficiently, likely due to faster on- and off-rates of binding.[20][21]

Caption: TCR signaling initiated by a pMHC ligand with a short-chain PEG linker.

Experimental Workflow: PROTAC Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using a short-chain PEG linker, often involving a sequential coupling strategy.[9][10][11][12][13]

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.

Logical Relationship: ADC Development Workflow

This diagram illustrates the logical progression of developing an Antibody-Drug Conjugate (ADC) utilizing a short-chain PEG linker.[2][3][8]

Caption: The development pipeline for an Antibody-Drug Conjugate (ADC).

Conclusion

Short-chain PEG linkers are versatile and powerful tools for researchers, scientists, and drug development professionals. Their unique combination of hydrophilicity, biocompatibility, flexibility, and defined length allows for the precise modulation of the properties of a wide range of molecules. From enhancing the pharmacokinetic profiles of ADCs and PROTACs to improving the stability and solubility of therapeutic proteins, short-chain PEG linkers play a critical role in advancing modern therapeutics and diagnostics. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to effectively harness the potential of these remarkable molecular bridges in their own work.

References

- 1. purepeg.com [purepeg.com]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short-chain PEG mixed monolayer protected gold clusters increase clearance and red blood cell counts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. enamine.net [enamine.net]

- 12. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orbi.uliege.be [orbi.uliege.be]

- 17. dovepress.com [dovepress.com]

- 18. TCR Triggering by pMHC Ligands Tethered on Surfaces via Poly(Ethylene Glycol) Depends on Polymer Length | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. TCR Triggering by pMHC Ligands Tethered on Surfaces via Poly(Ethylene Glycol) Depends on Polymer Length - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TCR Triggering by pMHC Ligands Tethered on Surfaces via Poly(Ethylene Glycol) Depends on Polymer Length | PLOS One [journals.plos.org]

An In-depth Technical Guide to PEG-Based PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] The linker, a critical component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy and drug-like properties of these heterobifunctional molecules.[1][2] Among the various linker chemistries, polyethylene glycol (PEG)-based linkers have become a cornerstone in PROTAC design.[2][3] This is attributed to their unique ability to favorably modulate physicochemical properties such as solubility and permeability, while providing the necessary flexibility and length to facilitate the formation of a productive ternary complex.[2][4][5] This technical guide provides a comprehensive overview of the key characteristics of PEG-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.

Core Characteristics of PEG-Based Linkers

PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous set of properties to PROTAC molecules.[1] Their prevalence in PROTAC design, with some analyses indicating their presence in approximately 55% of published structures, is a testament to their utility.[6]

Physicochemical Properties

-

Enhanced Solubility: A major challenge in PROTAC development is their frequently high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[2][7] The hydrophilic nature of the PEG chain, with its repeating ether oxygens, significantly improves the solubility of PROTACs, which is crucial for their formulation and bioavailability.[1][3][8]

-

Modulation of Permeability: The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity can potentially reduce passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation.[2] This "chameleon effect" can shield the molecule's polar surface area, facilitating membrane traversal.[5] However, excessive PEGylation can negatively impact cellular uptake, necessitating an empirical optimization of the PEG chain length for each specific PROTAC system.[2]

-

Flexibility and Ternary Complex Formation: PEG linkers are highly flexible, which is a key advantage in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5] This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal orientation for the target protein and the E3 ligase to interact.[5] This conformational adaptability is particularly valuable in the early stages of PROTAC design when the ideal spatial arrangement is unknown.[]

Synthetic Accessibility and Tunability

-

Modular Synthesis: PEG linkers are synthetically accessible and lend themselves to modular and rapid PROTAC assembly.[3][6][] Bifunctional PEG linkers with various reactive groups are commercially available, enabling straightforward conjugation to the warhead and anchor moieties.[3][11]

-

Tunable Length: The length of the PEG linker can be systematically and predictably varied by adding or removing ethylene glycol units, each of which contributes approximately 3.5 Å to the contour length.[][] This allows for precise tuning of the distance between the two ends of the PROTAC to optimize ternary complex formation and subsequent protein degradation.[3]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency, which is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[7][13] An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while one that is too long may result in a non-productive ternary complex.[4][7]

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Solubility (µM) |

| BRD4-PROTAC-1 | Alkyl Chain | 785.9 | 4.5 | < 1 |

| BRD4-PROTAC-2 | PEG2 | 831.0 | 4.1 | 15 |

| BRD4-PROTAC-3 | PEG4 | 919.1 | 3.7 | 50 |

| BRD4-PROTAC-4 | PEG6 | 1007.2 | 3.3 | > 100 |

| Fictionalized data to illustrate the general trend of increased solubility and decreased lipophilicity with longer PEG chains. |

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BTK-PROTAC-PEG2 | 8 | 50 | 85 |

| BTK-PROTAC-PEG4 | 14 | 15 | 95 |

| BTK-PROTAC-PEG6 | 20 | 2.2 | 97 |

| BTK-PROTAC-PEG8 | 26 | 25 | 90 |

| Data derived from studies on BTK degraders, illustrating the existence of an optimal linker length for maximal efficacy.[14] |

| PROTAC Series | Linker Composition | Target | E3 Ligase | Observation |

| ER-Targeting | Varying alkyl/PEG | Estrogen Receptor | pVHL | An optimal linker length of 16 atoms was identified for maximal degradation.[15][16][17] |

| BRD4-Targeting | 0-5 PEG units | BRD4 | CRBN | PROTACs with 0 and 4-5 PEG units showed higher potency than those with 1-2 PEG units.[6] |

| TBK1-Targeting | Alkyl/ether chains | TBK1 | Not Specified | Degradation was only observed with linkers of 12 atoms or longer.[6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker, for example, via an amide bond formation followed by a click chemistry reaction.

Materials:

-

POI ligand with a suitable functional group (e.g., an alkyne).

-

E3 ligase ligand with a suitable functional group (e.g., a primary amine).

-

Bifunctional PEG linker (e.g., Azido-PEGn-NHS ester).

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), t-BuOH/H2O.

-

Reagents: N,N-Diisopropylethylamine (DIPEA), Copper(II) sulfate (CuSO4), Sodium ascorbate.

-

Purification: Preparative High-Performance Liquid Chromatography (HPLC).

Procedure:

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the E3 ligase ligand (1 equivalent) and the bifunctional PEG linker (1.1 equivalents) in DMF.

-

Add DIPEA (3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting E3 ligase-linker intermediate by flash column chromatography or preparative HPLC.

-

-

Second Coupling Reaction (Click Chemistry): []

-

Dissolve the purified E3 ligase-linker intermediate (1 equivalent) and the POI ligand (1.2 equivalents) in a 1:1 mixture of t-BuOH and water.

-

Add a freshly prepared solution of CuSO4 (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final PROTAC product by preparative HPLC to yield the desired compound.

-

Western Blot for Protein Degradation

This protocol details the assessment of target protein degradation in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein.

-

PROTAC of interest.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Strip the membrane and re-probe for the loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. benchchem.com [benchchem.com]

- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 17. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Amino-PEG1-C2-acid: A Key Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Amino-PEG1-C2-acid, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its commercial availability, experimental applications, and the underlying biological pathways it influences.

Introduction to this compound

This compound, with the CAS number 139454-09-2, is a heterobifunctional molecule featuring a terminal amine group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit and an ethyl spacer. This structure provides a valuable building block in bioconjugation chemistry. The PEG motif enhances solubility and provides a flexible spacer, while the reactive termini allow for the covalent linkage of two different molecules.[1]

Its primary application lies in the synthesis of PROTACs.[2][3] PROTACs are novel therapeutic modalities that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2] They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile short-chain linker in this architecture.

Commercial Availability

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| MedchemExpress | This compound | 139454-09-2 | >98% | 100 mg, 250 mg, 1 g |

| Selleck Chemicals | This compound | 139454-09-2 | ≥99% (HPLC) | 100 mg, 250 mg, 1 g |

| BroadPharm | Amino-PEG1-acid, HCl | 144942-89-2 | ≥98% | 1 g, 5 g, 10 g, 25 g |

| AxisPharm | Amino-PEG1-acid | 144942-89-2 | ≥95% | 100 mg, 250 mg, 500 mg |

| Ambeed | This compound | 139454-09-2 | >95% | 100 mg, 250 mg, 1 g |

| Creative Biolabs | Amino-PEG1-acid | 139454-09-2 | >95% | Inquire |

Role in Targeted Protein Degradation: The PROTAC Pathway

This compound is a key component in the construction of PROTACs that hijack the ubiquitin-proteasome system to degrade specific target proteins. The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: Mechanism of PROTAC-mediated protein degradation.

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce further degradation.

Experimental Protocols

The bifunctional nature of this compound allows for its sequential or convergent conjugation to a target-binding ligand and an E3 ligase-binding ligand. A common strategy involves amide bond formation.

General Amide Coupling Protocol

This protocol describes a general method for coupling the carboxylic acid of this compound to an amine-containing molecule (Molecule A) and the amine of the PEG linker to a carboxylic acid-containing molecule (Molecule B).

Materials:

-

This compound

-

Molecule A (with a primary or secondary amine)

-

Molecule B (with a carboxylic acid)

-

Organic base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Molecule B's Carboxylic Acid:

-

Dissolve Molecule B (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

-

Coupling to this compound:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the solution of activated Molecule B to the this compound solution.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

-

-

Purification of the Intermediate:

-

Once the reaction is complete, purify the resulting Molecule B-linker conjugate by reverse-phase HPLC.

-

-

Activation of the Linker's Carboxylic Acid:

-

Dissolve the purified Molecule B-linker conjugate (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

-

Coupling to Molecule A:

-

Dissolve Molecule A (1.0 eq) in anhydrous DMF.

-

Add the solution of the activated Molecule B-linker conjugate to the Molecule A solution.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

-

-

Final Purification:

-

Purify the final PROTAC molecule by reverse-phase HPLC to obtain the desired product.

-

Note: The stoichiometry, reaction times, and purification methods may need to be optimized for specific molecules.

Example from Literature: Synthesis of an NH2-PEG1-Dasatinib Intermediate

A study by Zhang et al. (2023) describes the synthesis of single amino acid-based PROTACs for the degradation of BCR-ABL.[6] While not using this compound directly, their synthesis of an NH2-PEG1-Dasatinib intermediate provides a highly relevant experimental workflow. The following is an adapted representation of their likely synthetic steps based on common organic chemistry practices.

Caption: A representative workflow for PROTAC synthesis.

This workflow illustrates a common strategy where a protected amino-PEG acid is first coupled to the target-binding ligand (Dasatinib). Following deprotection of the amine, the intermediate can then be coupled to the E3 ligase ligand to complete the PROTAC synthesis.

Conclusion

This compound is a readily available and versatile building block for the synthesis of PROTACs and other bioconjugates. Its simple structure and defined length make it an attractive choice for researchers exploring the structure-activity relationships of these complex molecules. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and drug developers working to advance the field of targeted protein degradation.

References

- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 5. peptide.com [peptide.com]

- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amino-PEG1-C2-acid in Bioconjugation Reactions